- De novo synthesis of conjugates, World Intellectual Property Organization, , ,
Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

94697-68-4 structure
Product name:5,6-O-Isopropylidene-L-gulono-1,4-lactone
CAS No:94697-68-4
MF:C9H14O6
Molecular Weight:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686
5,6-O-Isopropylidene-L-gulono-1,4-lactone 化学的及び物理的性質
名前と識別子
-
- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
- 5,6-O-Isopropylidene-L-gulono-1,4-lactone
- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
- L-5,6-isopropylidene-gulono-1,4-lactone
- 5,6-Isopropylidene-L-gulonic acid γ-lactone
- L
- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
- JNTPPVKRHGNFKM-BNHYGAARSA-N
- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
- CS-0119989
- 5,6-isopropylidene-l-gulonic acid gamma-lactone
- DTXSID20662043
- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
- MFCD00077804
- SCHEMBL1738813
- AKOS007930486
- 94697-68-4
-
- MDL: MFCD00077804
- インチ: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
- InChIKey: JNTPPVKRHGNFKM-BNHYGAARSA-N
- SMILES: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1
計算された属性
- 精确分子量: 218.07900
- 同位素质量: 218.07903816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 85.2Ų
じっけんとくせい
- ゆうかいてん: 166-170 °C
- Solubility: Methanol (Slightly), Water (Slightly)
- PSA: 85.22000
- LogP: -1.21490
- 光学活性: [α]20/D +62±2°, c = 1% in H2O
5,6-O-Isopropylidene-L-gulono-1,4-lactone Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- FLUKA BRAND F CODES:3
- 储存条件:-20?°C Freezer
5,6-O-Isopropylidene-L-gulono-1,4-lactone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,6-O-Isopropylidene-L-gulono-1,4-lactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
$ 110.00 | 2023-09-07 | ||
TRC | I868400-2g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 2g |
$178.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 461620-1G |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |
94697-68-4 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
Chemenu | CM541293-1g |
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |
94697-68-4 | 95%+ | 1g |
$388 | 2023-02-17 | |
Biosynth | MI04758-1 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 1g |
$82.59 | 2023-01-03 | ||
Biosynth | MI04758-5 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 5g |
$279.50 | 2023-01-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |
¥753.69 | 2022-02-24 | |
abcr | AB137501-5 g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 5 g |
€349.50 | 2023-07-20 | |
abcr | AB137501-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 1g |
€181.10 | 2024-06-12 | |
BAI LING WEI Technology Co., Ltd. | J60I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
¥1760 | 2023-11-24 |
5,6-O-Isopropylidene-L-gulono-1,4-lactone 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
Reference
- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinoseChemistry - A European Journal, 2013, 19(8), 2895-2902,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
Reference
- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acidSynthesis, 1986, (11), 962-4,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt
1.2 Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 30 min, rt
Reference
- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-EnterocinSynthesis, 2017, 49(1), 209-217,
Synthetic Circuit 5
Reaction Conditions
Reference
- A pyrrolysine analogue for protein click chemistryAngewandte Chemie, 2009, 48(9), 1633-1635,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
Reference
- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Reference
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin COrganic Letters, 2002, 4(7), 1111-1114,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt
Reference
- Preparation of (R)-isopropylideneglycerol, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Reference
- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Reference
- Total Synthesis of Branimycin: An Evolutionary ApproachChemistry - A European Journal, 2012, 18(31), 9651-9668,
Synthetic Circuit 12
Reaction Conditions
Reference
- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin BChemistry - A European Journal, 2000, 6(11), 1987-2001,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Reference
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Reference
- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
Reference
- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the SpirolidesOrganic Letters, 2010, 12(22), 5226-5229,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
Reference
- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12Organic Letters, 2014, 16(24), 6512-6514,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
Reference
- Total Synthesis of BrevenalJournal of the American Chemical Society, 2011, 133(9), 3208-3216,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
Reference
- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehydeJournal of the Indian Chemical Society, 2018, 95(11), 1393-1395,
5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials
- L-Gulono-1,4-lactone
- L-Glucono-1,4-lactone
- N-Hydroxyphthalimide
- L-Ascorbic acid
- 2,2-Dimethoxypropane
- 2-Methoxypropene
5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products
5,6-O-Isopropylidene-L-gulono-1,4-lactone 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
7. Back matter
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Purity:99%
はかる:5g
Price ($):341.0